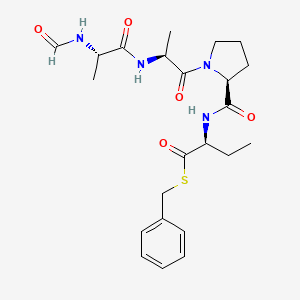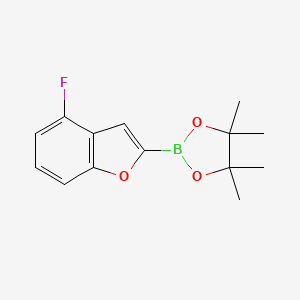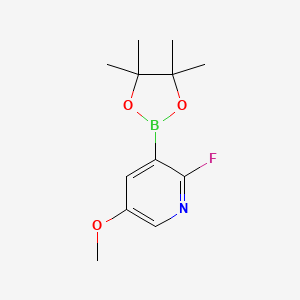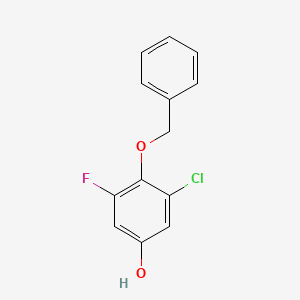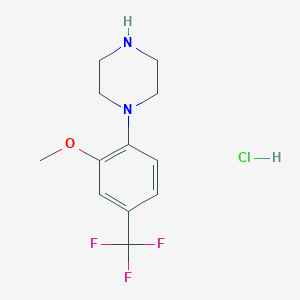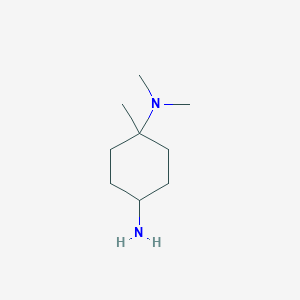
N1,N1,1-trimethylcyclohexane-1,4-diamine
Vue d'ensemble
Description
“N1,N1,1-trimethylcyclohexane-1,4-diamine” is a chemical compound with the CAS Number: 2059971-64-9 . It has a molecular weight of 156.27 . The IUPAC name for this compound is N1,N1,1-trimethylcyclohexane-1,4-diamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2/c1-9(11(2)3)6-4-8(10)5-7-9/h8H,4-7,10H2,1-3H3 . This indicates that the compound has a cyclohexane ring with two amine groups at positions 1 and 4, and three methyl groups attached to the nitrogen atoms and the cyclohexane ring.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Specific Scientific Field
This compound is used in the field of Geology and Petroleum Engineering .
Application Summary
“N1,N1’- (ethane-1,2-diyl)bis (N1- (2-aminoethyl)ethane-1,2-diamine)” (NETS), a low-molecular-weight clay-swelling inhibitor, is used widely to prevent clay swelling . This is particularly important in the context of drilling operations, where clay swelling can lead to wellbore instability and reservoir damage .
Methods of Application
The adsorption mechanism of NETS on the surface of montmorillonite (Mnt), a type of clay mineral, was investigated using molecular dynamics (MD) simulations . The effects of molecular conformation and temperature on adsorption ability were investigated .
Results or Outcomes
The results show that the adsorption ability of NETS on the Mnt surface was affected significantly by the molecular conformation . Specifically, the dihedral angle of NETS adsorbed on the surface of Mnt decreases by 20° and tends to adsorb on the surface of Mnt in a plane state . In addition, the adsorption stability of NETS on the Mnt surface decreased with increasing temperature .
Radioiodine Capture in Nuclear Power Plants
Specific Scientific Field
This compound is used in the field of Nuclear Engineering .
Application Summary
Porous materials have been proven to be one of the most effective adsorbents for the capture of radioiodine, which is associated with nuclear fuel reprocessing . This is of significant importance in nuclear power plants .
Methods of Application
A series of conjugated microporous polymers (CMPs) were designed and synthesized for this purpose .
Results or Outcomes
The detailed results or outcomes of this application are not provided in the source .
Synthetic Organic Chemistry
Specific Scientific Field
This compound is used in the field of Synthetic Organic Chemistry .
Methods of Application
The specific methods of application for “N1,N1,1-trimethylcyclohexane-1,4-diamine” in this context are not provided in the source .
Results or Outcomes
The detailed results or outcomes of this application are not provided in the source .
Synthetic Organic Chemistry
Specific Scientific Field
This compound is used in the field of Synthetic Organic Chemistry .
Methods of Application
The specific methods of application for “N1,N1,1-trimethylcyclohexane-1,4-diamine” in this context are not provided in the source .
Results or Outcomes
The detailed results or outcomes of this application are not provided in the source .
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-N,1-N,1-trimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(11(2)3)6-4-8(10)5-7-9/h8H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEVCNLWVQAPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,1-trimethylcyclohexane-1,4-diamine | |
CAS RN |
2059971-64-9 | |
| Record name | N1,N1,1-trimethylcyclohexane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)
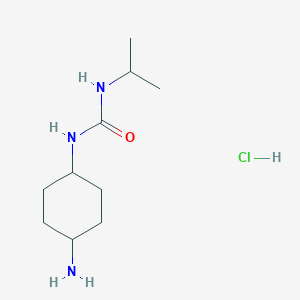
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
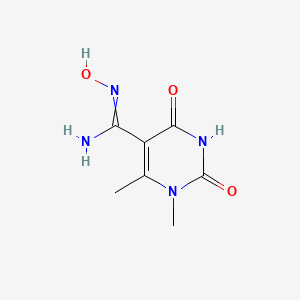
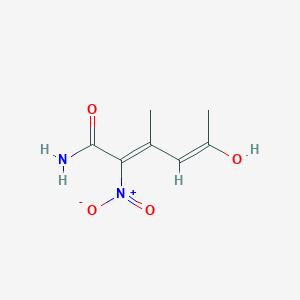
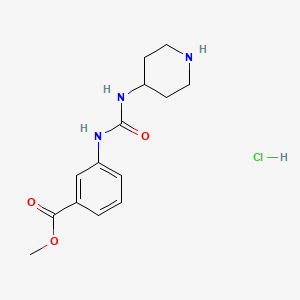
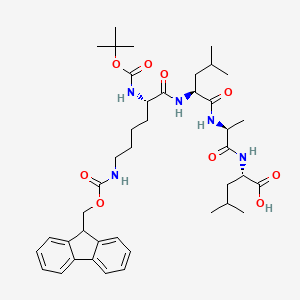
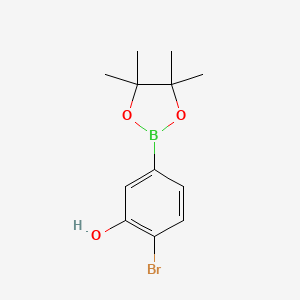
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
